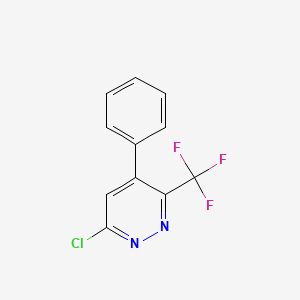
METHYL (2S)-2-AMINO-3-(DIMETHYLAMINO)PROPANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate is an organic compound with the molecular formula C6H14N2O2 It is a derivative of amino acids and is characterized by the presence of both amino and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate can be synthesized through several methods. One common approach involves the reaction of dimethylamine with an appropriate ester precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino esters.
Applications De Recherche Scientifique
Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various physiological outcomes.
Comparaison Avec Des Composés Similaires
- Methyl 3-(Dimethylamino)Propanoate
- Ethyl 2-Amino-3-(Dimethylamino)Propanoate
- Methyl 2-Amino-3-(Diethylamino)Propanoate
Comparison: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H14N2O2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(dimethylamino)propanoate |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)4-5(7)6(9)10-3/h5H,4,7H2,1-3H3/t5-/m0/s1 |
Clé InChI |
PYNXDJSBDJANAG-YFKPBYRVSA-N |
SMILES isomérique |
CN(C)C[C@@H](C(=O)OC)N |
SMILES canonique |
CN(C)CC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-(2-Bromo-6-chlorothieno[2,3-b]pyridin-5-yl)ethanol](/img/structure/B8686156.png)
